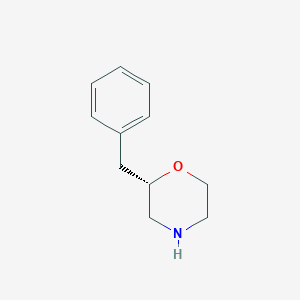

(S)-2-Benzylmorpholine

CAS No.: 947687-18-5

Cat. No.: VC7927143

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947687-18-5 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | (2S)-2-benzylmorpholine |

| Standard InChI | InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1 |

| Standard InChI Key | YZFCMGWCEXUGFX-NSHDSACASA-N |

| Isomeric SMILES | C1CO[C@H](CN1)CC2=CC=CC=C2 |

| SMILES | C1COC(CN1)CC2=CC=CC=C2 |

| Canonical SMILES | C1COC(CN1)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

(S)-2-Benzylmorpholine is characterized by a morpholine ring substituted at the second carbon with a benzyl group. Its IUPAC name, (2S)-2-benzylmorpholine, reflects the S-configuration at the chiral center . The compound’s stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The SMILES notation C1CO[C@H](CN1)CC2=CC=CC=C2 and InChIKey YZFCMGWCEXUGFX-NSHDSACASA-N provide unambiguous representations of its structure .

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 177.24 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Purity (Commercial) | ≥97% | |

| CAS Registry Number | 947687-18-5 | |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) |

The compound’s liquid state at room temperature and moderate polarity facilitate its use in synthetic reactions .

Synthesis and Stereochemical Control

Catalytic Stereospecific Rearrangement

A landmark synthesis route, reported by Letters in Organic Chemistry (2019), employs L-phenylalaninol as a starting material. The key step involves a stereospecific rearrangement of β-amino alcohol using catalytic trifluoroacetic anhydride ((CF₃CO)₂O) . This method preserves the S-configuration while forming the morpholine ring, achieving high enantiomeric excess (ee > 98%) . The reaction proceeds via intermediate iminium ion formation, followed by cyclization, as illustrated below:

This approach avoids racemization and offers a scalable alternative to traditional resolution techniques .

Alternative Synthetic Protocols

Recent work in ACS Omega (2024) outlines a generalized protocol for morpholine derivatives using NaHCO₃ in DMF at 60°C . While optimized for leucine-derived morpholines, this method could be adapted for (S)-2-benzylmorpholine by substituting benzylamine derivatives. Comparative yields under varying conditions are summarized:

| Condition | Base | Solvent | Yield (%) |

|---|---|---|---|

| Optimal | NaHCO₃ | DMF | 55 |

| Suboptimal | TEA | DMF | 41 |

| Low-Temperature | NaHCO₃ | DMF | 0 |

These results emphasize the necessity of elevated temperatures and specific bases for efficient ring closure .

Applications in Pharmaceutical and Imaging Sciences

Appetite Suppression and Neuropharmacology

(S)-2-Benzylmorpholine derivatives exhibit affinity for norepinephrine transporters (NET), making them candidates for appetite suppressants . Reboxetine, a NET inhibitor, shares structural similarities, suggesting potential repurposing of (S)-2-benzylmorpholine in treating obesity or depressive disorders .

Radioligands for PET Imaging

The deuterated analog (S,S)-[¹⁸F]FRB-D₄, derived from (S)-2-benzylmorpholine, enables PET imaging of brain adrenergic receptors . By replacing hydrogen with deuterium on the ethoxy side chain, researchers reduced defluorination rates, enhancing tracer stability in vivo . This innovation addresses previous limitations in imaging central nervous system NET activity due to blood-brain barrier penetration issues .

Analytical Characterization Techniques

Spectroscopic Methods

Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are pivotal for structural confirmation. For related morpholine derivatives, carbonyl peaks appear at 167.3 ppm (ester) and 166.4 ppm (amide) in ¹³C NMR, while FTIR shows N–H stretch attenuation post-reaction . These techniques ensure purity and stereochemical fidelity in synthesized batches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume